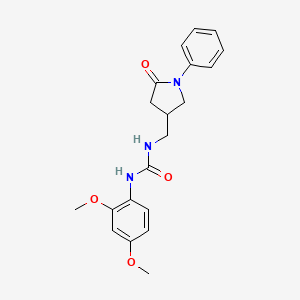

![molecular formula C7H13Cl2N5O B2946722 3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094611-77-3](/img/structure/B2946722.png)

3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Compounds in this class are often synthesized for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

A suitable approach to the synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones has been suggested, starting from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Scientific Research Applications

Medicinal Chemistry Building Blocks

The triazolopyrazine derivatives serve as essential building blocks in medicinal chemistry. They are used to create focused libraries of compounds that can be further derivatized to discover novel receptor agonists and antagonists . This platform provides a versatile foundation for the synthesis of a wide range of potential therapeutic agents.

Antibacterial Agents

Recent studies have synthesized novel triazolopyrazine derivatives and evaluated their antibacterial activity. Some of these derivatives have shown moderate to good activities against both Gram-positive and Gram-negative bacteria, with certain compounds exhibiting superior antibacterial activities comparable to first-line agents like ampicillin .

Antimicrobial Resistance Research

The triazolopyrazine core is being explored to combat antimicrobial resistance. By synthesizing new derivatives, researchers aim to develop new classes of antibacterial agents that can fight multidrug-resistant pathogens, addressing a critical need in public health .

Enzyme Inhibition

Compounds based on the triazolopyrazine structure have been identified as potent inhibitors of specific enzymes. For example, sitagliptin, a derivative of this family, is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), which is significant in the management of type 2 diabetes .

Pharmacological Potentials

The triazole moiety, a part of the triazolopyrazine structure, is known for its presence in drugs with various pharmacological activities. These include antifungal, antidepressant, antihypertensive, antiepileptic, and many other therapeutic categories. The triazolopyrazine derivatives are thus valuable for synthesizing a wide range of pharmacologically active compounds .

Drug Discovery and Development

The triazolopyrazine derivatives are instrumental in drug discovery and development processes. Their structural versatility allows for the creation of compounds with potential therapeutic effects across a spectrum of diseases, making them a valuable asset in the search for new medications .

Future Directions

The development of the [1,2,4]triazolo[4,3-a]pyrazine platform presents challenges and opportunities in medicinal chemistry . The creation of a small library of triazolopyrazines with a variety of substituents in position 3 has potential for further synthetic application in medicinally oriented synthesis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that the compound interacts with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Some compounds with similar structures have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity of many compounds .

properties

IUPAC Name |

3-(2-aminoethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h1-4,8H2,(H,9,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCHMVNHBYFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2946641.png)

![2-chloro-5-nitro-N-[3-(6-pyrrolidinopyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2946642.png)

![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylprop-2-enamide](/img/structure/B2946643.png)

![5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2946645.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2946646.png)

![N-(4-chlorophenyl)-N'-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2946652.png)

![1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946656.png)

![4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2946660.png)

![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)